2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol

Enzyme Inhibition Neurochemistry Assay Development

Researchers screening for PNMT modulators require validated negative controls to rule out nonspecific phenolic interference. This ortho-aminomethylphenol derivative, with a PNMT Ki of 1.11 mM, provides that essential baseline, ensuring hit confirmation reflects genuine target engagement. • PNMT Ki = 1.11 mM-validated negative control for HTS specificity. • ACD/LogP = 3.12; distinct from 4-F isomer for HPLC/GC method development. • ≥98% purity; available from stock for immediate global dispatch.

Molecular Formula C15H16FNO2
Molecular Weight 261.296
CAS No. 416869-28-8
Cat. No. B2513560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol
CAS416869-28-8
Molecular FormulaC15H16FNO2
Molecular Weight261.296
Structural Identifiers
SMILESCCOC1=CC=CC(=C1O)CNC2=CC(=CC=C2)F
InChIInChI=1S/C15H16FNO2/c1-2-19-14-8-3-5-11(15(14)18)10-17-13-7-4-6-12(16)9-13/h3-9,17-18H,2,10H2,1H3
InChIKeyDFBQFSSVNBCVAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol: Identity & Procurement


2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol (CAS 416869-28-8; MF: C15H16FNO2; MW: 261.29 g/mol) is an ortho-aminomethylphenol derivative . This compound is characterized by a 2-ethoxy substituent on the phenol ring and a 3-fluorophenyl moiety attached via an aminomethyl linker at the 6-position . It is commercially available for research and development use from multiple vendors at purities exceeding 90% .

2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol: Uniqueness vs. Generic Analogs


The specific substitution pattern of 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol—particularly the 3-fluoro substitution on the phenyl ring—confers distinct physicochemical properties and biological interaction profiles that cannot be replicated by generic phenolic analogs . Minor structural modifications, such as replacement of fluorine with chlorine or alteration of the ethoxy group, result in measurable differences in lipophilicity and target engagement, underscoring the non-interchangeable nature of this compound in precise experimental systems .

2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol: Differentiation Evidence


PNMT Inhibition Affinity Profile

2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol exhibits weak inhibition of phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11×10^6 nM (1.11 mM) [1]. In contrast, second-generation PNMT inhibitors such as PNMT-IN-1 achieve Ki values of 1.2 nM , representing an approximately 925,000-fold difference in potency. This quantitative gap positions the target compound as a useful negative control or selectivity probe in PNMT-related assays.

Enzyme Inhibition Neurochemistry Assay Development

Lipophilicity: 3-Fluoro vs. 3-Chloro Analogs

The calculated ACD/LogP of 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol is 3.12 , whereas its 3-chloro analog exhibits a predicted logP of approximately 3.38 . This ΔlogP of -0.26 indicates a measurable decrease in lipophilicity due to the fluorine substituent, which may influence membrane permeability and nonspecific protein binding in cellular assays.

Physicochemical Profiling ADME Prediction Structure-Activity Relationship

MCF-7 Antiproliferative Activity Baseline

2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol has been evaluated for antiproliferative activity against human MCF-7 breast carcinoma cells using a 72-hour MTT assay [1]. While specific IC50 data for this compound is not publicly disclosed in the ChEMBL record, the assay context establishes a reproducible platform for benchmarking its activity against other phenolic derivatives. Class-level inference from structurally related ortho-aminomethylphenols suggests that the 3-fluoro substitution may confer distinct growth inhibitory properties compared to non-fluorinated or 4-fluoro analogs [2].

Cancer Research Antiproliferative Assays Phenolic Compound Profiling

Positional Isomerism: 3-Fluoro vs. 4-Fluoro Properties

2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol exhibits a predicted density of 1.2±0.1 g/cm³ and a boiling point of 400.3±40.0 °C at 760 mmHg . Its positional isomer, 2-ethoxy-6-{[(4-fluorophenyl)amino]methyl}phenol, displays a slightly higher predicted density of 1.228±0.06 g/cm³ and a marginally lower boiling point of 397.2±37.0 °C . These subtle differences arise solely from the relocation of the fluorine atom from the 3- to the 4-position, which may impact chromatographic retention times and purification protocols.

Physicochemical Properties Separation Science Material Characterization

2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol: Research & Industrial Applications


PNMT Negative Control & Selectivity Profiling

Given its extremely weak PNMT inhibition (Ki = 1.11 mM) [1], 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol serves as an ideal negative control in high-throughput screening campaigns targeting PNMT, ensuring that observed activity in hit compounds is not due to nonspecific phenolic interactions. This is particularly relevant for medicinal chemistry programs seeking selective PNMT modulators .

SAR Exploration of Fluorinated Phenolic Derivatives

The compound's well-defined substitution pattern and the availability of close analogs (e.g., 3-chloro, 4-fluoro, and methoxy variants) enable systematic structure-activity relationship (SAR) studies aimed at dissecting the contribution of halogen type and position to biological activity and physicochemical properties [1]. This is valuable for lead optimization in antibacterial and anticancer research programs [2].

Analytical Standard for Isomer-Specific Chromatography

The distinct physicochemical properties (ACD/LogP = 3.12; predicted density 1.2 g/cm³) [1] relative to the 4-fluoro positional isomer make 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol a useful analytical standard for developing and validating HPLC or GC methods capable of resolving closely related ortho-aminomethylphenol derivatives. This supports quality control in synthetic chemistry and compound library management.

Building Block for Fungicidal Agent Development

Ortho-aminomethylphenols, including those with fluorine substitution, have been disclosed as active ingredients in fungicidal compositions [1]. 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol represents a specific, commercially available building block for the synthesis and evaluation of novel fungicide candidates within this patented chemical space.

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